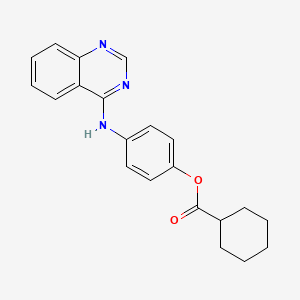

4-(4-quinazolinylamino)phenyl cyclohexanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these compounds often involves greener, more efficient methods that reduce the use of toxic materials and improve yields.

Synthesis Analysis

An efficient, metal-free method for synthesizing quinazolinone derivatives involves cyclocondensation using tannic acid—a weakly acidic natural polyphenol—as a novel, inexpensive, greener catalyst. This method employs simple, non-toxic, and inexpensive catalysts, highlighting the importance of environmentally friendly approaches in chemical synthesis (Parthiban, 2022).

Molecular Structure Analysis

The structure of certain quinazoline derivatives has been confirmed through single crystal X-ray analysis, indicating specific crystal systems and space groups. This underscores the importance of structural analysis in understanding the molecular architecture and potential interactions of quinazoline derivatives (Dilebo et al., 2021).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclocondensation and oxidative carbonylation, to produce a wide range of compounds with potential biological activities. These reactions highlight the versatility and reactivity of quinazoline derivatives in synthetic chemistry (Costa et al., 2004).

Physical Properties Analysis

The synthesis and study of quinazoline derivatives often involve examining their physical properties, such as fluorescence and quantum yields in different solvents. This analysis is crucial for understanding the potential applications of these compounds in optical materials and sensors (Moshkina et al., 2022).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, such as their reactivity in catalyst-free conditions and their antimicrobial activity, are areas of ongoing research. These studies contribute to the development of new compounds with significant biological activities (Kamal et al., 2015).

Mécanisme D'action

While the specific mechanism of action for “4-(4-quinazolinylamino)phenyl cyclohexanecarboxylate” is not available, quinazoline derivatives are known to exhibit a wide range of pharmacological activities . For example, phenylephrine, an alpha-1 adrenergic agonist, mediates vasoconstriction and mydriasis depending on the route and location of administration .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(quinazolin-4-ylamino)phenyl] cyclohexanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-21(15-6-2-1-3-7-15)26-17-12-10-16(11-13-17)24-20-18-8-4-5-9-19(18)22-14-23-20/h4-5,8-15H,1-3,6-7H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYDEWBDLNZQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5614618.png)

![4-[(4-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5614620.png)

![3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5614634.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B5614639.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B5614641.png)

![2-(1-piperidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5614642.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5614662.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B5614664.png)

![8-(ethoxyacetyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614688.png)

![2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614703.png)

![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5614710.png)